6-Bromo-N-ethyl-5-fluoropicolinamide
Description
6-Bromo-N-ethyl-5-fluoropicolinamide is a substituted pyridine derivative characterized by a bromine atom at position 6, a fluorine atom at position 5, and an N-ethylamide functional group at position 2 of the pyridine ring. Such attributes make it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
6-bromo-N-ethyl-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c1-2-11-8(13)6-4-3-5(10)7(9)12-6/h3-4H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIJNKYUMMDBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-ethyl-5-fluoropicolinamide typically involves the bromination and fluorination of picolinamide derivatives. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced at the 5-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
N-ethylation: The ethyl group is introduced by reacting the intermediate with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for 6-Bromo-N-ethyl-5-fluoropicolinamide would likely involve large-scale adaptations of the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-ethyl-5-fluoropicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-Bromo-N-ethyl-5-fluoropicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of picolinamide derivatives with biological targets.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-N-ethyl-5-fluoropicolinamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Amide Substitution: Ethyl vs. Methyl
- 5-Bromo-6-fluoro-N-methylpicolinamide (CAS 1616667-62-9) Structure: Differs only in the amide substituent (methyl vs. ethyl). Molecular Formula: C₇H₆BrFN₂O (Molar Mass: 233.04 g/mol) . Impact: The ethyl group in the target compound increases steric bulk and lipophilicity (logP ~1.2 vs.
Carboxylic Acid vs. Amide
- 6-Bromo-5-fluoropicolinic Acid (CAS 1189513-55-0) Structure: Replaces the amide with a carboxylic acid (-COOH). Molecular Formula: C₆H₃BrFNO₂ (Molar Mass: 219.99 g/mol) . Impact: The carboxylic acid improves water solubility (aqueous solubility ~5 mg/mL vs. <1 mg/mL for the amide) but reduces bioavailability due to ionization at physiological pH.
Halogen and Substituent Positioning
Bromo-Fluoro Pyridine Derivatives
- 6-Bromo-5-fluoropicolinonitrile (CAS 1416713-45-5) Structure: Nitrile (-CN) replaces the amide. Similarity Score: 0.88 . Impact: The nitrile group enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amide in the target compound offers hydrogen-bonding sites for target binding.
- 2-Bromo-5-fluoro-6-methylpyridine (CAS 374633-38-2) Structure: Methyl group at position 6 instead of bromine; bromine at position 2. Similarity Score: 0.85 .
Nitro and Amino Derivatives
- 2-Bromo-5-nitro-6-picoline (CAS 22282-96-8) Structure: Nitro (-NO₂) at position 5 and methyl at position 4. Molecular Formula: C₇H₆BrN₃O₂ (Molar Mass: 260.05 g/mol) . Impact: The nitro group is strongly electron-withdrawing, reducing ring electron density compared to the fluorine in the target compound, which is less deactivating.
- 5-Amino-2-bromo-6-picoline (CAS Not Provided) Structure: Amino (-NH₂) at position 5 and methyl at position 5. Impact: The amino group increases nucleophilicity, enabling participation in condensation reactions, unlike the fluorine in the target compound, which is inert in such contexts .
Data Table: Key Comparative Properties
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